N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-4-(1H-pyrrol-1-yl)butanamide
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Overview
Description
N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-4-(1H-pyrrol-1-yl)butanamide is a complex organic compound that features a pyrimidine ring, a sulfonamide group, a phenyl ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-4-(1H-pyrrol-1-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidin-2-yl Sulfonamide: This step involves the reaction of pyrimidine-2-amine with a sulfonyl chloride derivative to form the sulfonamide linkage.
Attachment to the Phenyl Ring: The pyrimidin-2-yl sulfonamide is then reacted with a phenyl derivative, often through a nucleophilic aromatic substitution reaction.
Formation of the Butanamide Linkage: The phenyl-sulfonamide intermediate is then coupled with a butanoyl chloride derivative to form the butanamide linkage.
Introduction of the Pyrrole Ring: Finally, the pyrrole ring is introduced through a condensation reaction with the butanamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-4-(1H-pyrrol-1-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interfere with cancer cell signaling pathways, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-4-(1H-pyrrol-1-yl)butanamide: This compound is unique due to its specific combination of functional groups and rings.
This compound analogs: Compounds with similar structures but different substituents on the pyrimidine, phenyl, or pyrrole rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4-pyrrol-1-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c24-17(5-3-14-23-12-1-2-13-23)21-15-6-8-16(9-7-15)27(25,26)22-18-19-10-4-11-20-18/h1-2,4,6-13H,3,5,14H2,(H,21,24)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMCRPWSVADKFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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